Chloro(dodecyl)dimethylsilane

Catalog No.
S609391
CAS No.
66604-31-7
M.F
C14H31ClSi
M. Wt
262.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(dodecyl)dimethylsilane

CAS Number

66604-31-7

Product Name

Chloro(dodecyl)dimethylsilane

IUPAC Name

chloro-dodecyl-dimethylsilane

Molecular Formula

C14H31ClSi

Molecular Weight

262.93 g/mol

InChI

InChI=1S/C14H31ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-16(2,3)15/h4-14H2,1-3H3

InChI Key

DLLABNOCKQMTEJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[Si](C)(C)Cl

Synonyms

DDMS cpd, dodecyldimethylchlorosilane

Canonical SMILES

CCCCCCCCCCCC[Si](C)(C)Cl

Chloro(dodecyl)dimethylsilane is an organosilicon compound with the molecular formula C₁₄H₃₁ClSi and a molecular weight of approximately 262.93 g/mol. It is characterized by a dodecyl group (a long hydrocarbon chain) attached to a silicon atom, which is also bonded to two dimethyl groups and one chlorine atom. This structure imparts unique properties, making it valuable in various applications, particularly in surface modification and as a coupling agent in polymer chemistry. The compound is known to be hazardous, causing severe skin burns and eye damage upon contact .

Chloro(dodecyl)dimethylsilane itself likely doesn't have a specific biological mechanism of action. However, its surface modifying properties can be utilized in various applications. For example, it can be used to create hydrophobic coatings on surfaces or to introduce reactive silanol groups for further biomolecule conjugation [].

Surface Modification

  • Silanization: Chloro(dodecyl)dimethylsilane can be used for the silanization process, which involves introducing a silicon-based functionality onto the surface of various materials. This modifies the surface properties, such as improving hydrophobicity (water repellency), adhesion, and lubrication . This technique is employed in various research areas, including:
    • Microfluidics: Silanization of microfluidic channels enhances their compatibility with non-polar fluids and reduces non-specific adsorption of biomolecules, improving the performance of microfluidic devices for biological assays .
    • Biosensors: Silanization of biosensor surfaces can improve their sensitivity and specificity by controlling the surface chemistry and reducing non-specific binding .
    • Nanoparticles: Silanization of nanoparticles allows for controlled surface functionalization, enabling their specific targeting and interaction with desired biological targets in research related to drug delivery and bioimaging .

Organic Synthesis

  • Precursor for organosilicon compounds: Chloro(dodecyl)dimethylsilane can serve as a starting material for the synthesis of various organosilicon compounds with diverse functionalities. These compounds find applications in numerous research fields, including:
    • Silicone polymers: Chloro(dodecyl)dimethylsilane can be used as a building block for the synthesis of silicone polymers with specific properties, such as elastomers, sealants, and coatings, relevant to materials science research .
    • Organocatalysts: By incorporating the dodecyl chain and the reactive chlorine functionality, chloro(dodecyl)dimethylsilane can be employed in the design of novel organocatalysts for various organic transformations, contributing to research in synthetic organic chemistry .
Typical of organosilicon compounds:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of new silanes.
  • Hydrolysis: In the presence of water, chloro(dodecyl)dimethylsilane can hydrolyze to form silanol and hydrochloric acid. This reaction is significant in applications involving surface modification.
  • Polymerization: It can serve as a precursor for silicone polymers through reactions with other silanes or polymerization agents.

These reactions are crucial for its application in modifying surfaces and creating functional materials.

Chloro(dodecyl)dimethylsilane can be synthesized through several methods:

  • Direct Chlorination: The compound can be synthesized by chlorinating dodecyl-dimethylsilane using chlorine gas or other chlorinating agents.
  • Reaction with Dodecylmagnesium Bromide: Another method involves the reaction of dodecylmagnesium bromide with chloromethyl-dimethylchlorosilane, leading to the formation of chloro(dodecyl)dimethylsilane.
  • Hydrosilylation: This method involves the addition of silanes to alkenes or alkynes under catalysis, although it is less common for this specific compound.

These synthesis routes allow for the production of chloro(dodecyl)dimethylsilane with varying purity levels and yields.

Chloro(dodecyl)dimethylsilane has several important applications:

  • Surface Modification: It is widely used to modify surfaces of materials such as glass, metals, and polymers to enhance hydrophobicity and improve adhesion properties.
  • Coupling Agent: In polymer chemistry, it acts as a coupling agent that improves the compatibility between organic polymers and inorganic fillers.
  • Biochemical Research: It is utilized in proteomics research for functionalizing surfaces in biosensors and other analytical devices .

These applications leverage its unique chemical properties to enhance material performance.

Chloro(dodecyl)dimethylsilane shares structural similarities with several other organosilicon compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
OctadecyltrichlorosilaneC₁₈H₃₉Cl₃SiLonger hydrocarbon chain; higher hydrophobicity
DimethyldodecylchlorosilaneC₁₄H₃₃ClSiSimilar structure but without the terminal chlorine
DodecyltrimethoxysilaneC₁₄H₃₃O₃SiContains methoxy groups instead of chlorine

Chloro(dodecyl)dimethylsilane is unique due to its specific combination of a long hydrocarbon chain and reactive chlorine atom, which enhances its utility in surface modification compared to these similar compounds. Its ability to undergo nucleophilic substitution makes it particularly versatile for creating functionalized surfaces.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

66604-31-7

Wikipedia

Dodecyldimethylchlorosilane

Dates

Modify: 2023-08-15

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